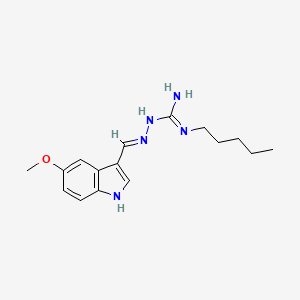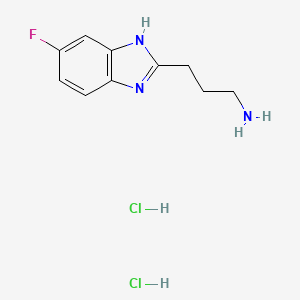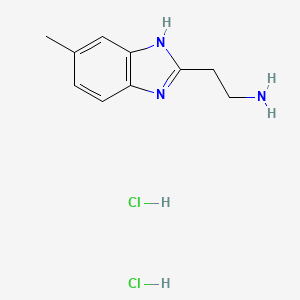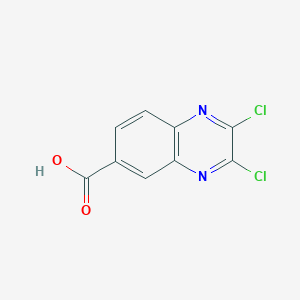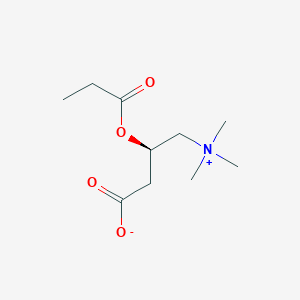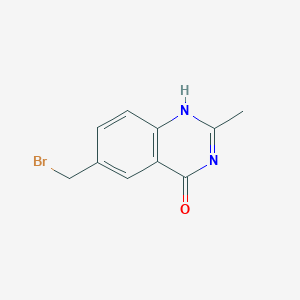![molecular formula C10H7KN6O B7818500 potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylcyclohexane-1,2-dione . It is a cyclic diketone with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique structure, which includes three methyl groups attached to a cyclohexane ring with two ketone functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylcyclohexane-1,2-dione can be synthesized through various methods. One common method involves the oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one using molecular oxygen or a molecular oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst comprising manganese, iron, cobalt, or copper atoms. The reaction conditions typically include moderate temperatures and pressures to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of 3,5,5-Trimethylcyclohexane-1,2-dione often involves the catalytic hydrogenation of iso-Phorone . This method is preferred due to its efficiency and scalability . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,5-Trimethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The diketone functionalities allow for nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclohexanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5,5-Trimethylcyclohexane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and heterocycles.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The diketone functionalities allow it to participate in redox reactions, acting as an electron donor or acceptor. This property makes it a valuable intermediate in enzymatic reactions and chemical syntheses. The compound’s ability to form stable complexes with metal ions also contributes to its reactivity and versatility in various chemical processes .
Comparaison Avec Des Composés Similaires
- 3,3,5-Trimethylcyclohexanone
- 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
- 2-Hydroxyisophorone
Comparison: 3,5,5-Trimethylcyclohexane-1,2-dione is unique due to its dual ketone functionalities, which provide distinct reactivity compared to similar compounds. For example, 3,3,5-Trimethylcyclohexanone has only one ketone group, making it less reactive in certain oxidation and reduction reactions. Similarly, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one and 2-Hydroxyisophorone have hydroxyl groups that alter their chemical behavior and applications .
Propriétés
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMVKSMGBDRONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
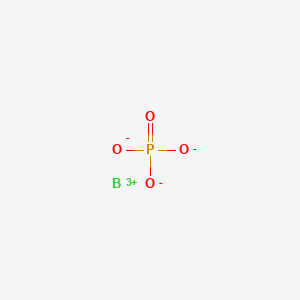
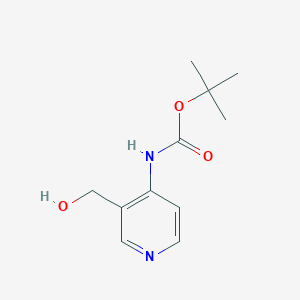
![sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818458.png)
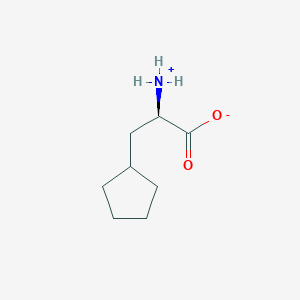
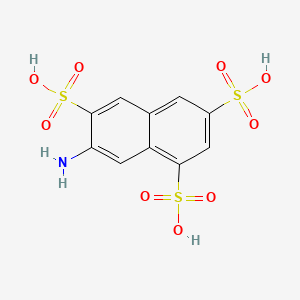
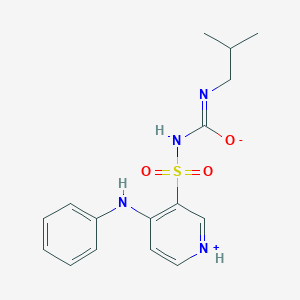
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)

